molecular formula C7H7ClO3 B1594369 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one CAS No. 40838-34-4

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

Cat. No.: B1594369
CAS No.: 40838-34-4
M. Wt: 174.58 g/mol
InChI Key: ZZYXUGFBXVXINX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group. This compound is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the fifth position of the pyranone ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one can be achieved through several methods. One common method involves the reaction of 5-methoxy-4H-pyran-4-one with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using similar reagents and catalysts. The reaction mixture is often concentrated, and the product is purified through techniques such as chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the pyranone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyranones with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy group and the carbonyl group in the pyranone ring also contribute to its reactivity, allowing it to participate in oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4H-pyran-4-one: Lacks the methoxy group at the fifth position.

    5-Methoxy-4H-pyran-4-one: Lacks the chloromethyl group at the second position.

    2-Methyl-5-methoxy-4H-pyran-4-one: Contains a methyl group instead of a chloromethyl group at the second position.

Uniqueness

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is unique due to the presence of both the chloromethyl and methoxy groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(chloromethyl)-5-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYXUGFBXVXINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340492
Record name 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40838-34-4
Record name 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methoxy-4H-pyran-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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